2-Ethylaminomethyl-5-nitrophenylboronic acid,pinacol ester
Description
2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester (structural formula: C₁₅H₂₃BN₂O₄) is a boronic acid derivative in which the boronic acid group is protected as a pinacol ester. The compound features a nitro group at the 5-position and an ethylaminomethyl substituent at the 2-position of the phenyl ring. This structure enhances stability and solubility in organic solvents while retaining utility in Suzuki-Miyaura cross-coupling reactions . Pinacol esters are widely used in organic synthesis due to their hydrolytic stability, which facilitates handling and storage compared to free boronic acids .
Properties
IUPAC Name |
N-[[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-6-17-10-11-7-8-12(18(19)20)9-13(11)16-21-14(2,3)15(4,5)22-16/h7-9,17H,6,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAFYMNZNUOOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CNCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester typically involves the reaction of 2-ethylaminomethyl-5-nitrophenylboronic acid with pinacol under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester undergoes various types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and a base such as sodium carbonate or potassium phosphate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of nitroso compounds or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted phenylboronic acids or esters.
Scientific Research Applications
2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and advanced materials. The compound is particularly useful in the synthesis of biologically active molecules and in the modification of natural products.
Mechanism of Action
The mechanism by which 2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester exerts its effects involves its participation in cross-coupling reactions, where it acts as a boronic ester reagent. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved are typically related to the formation of carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Solubility and Stability
- Solubility Trends: Nitro-Substituted Esters: The nitro group reduces solubility in hydrocarbons but enhances stability in polar aprotic solvents (e.g., chloroform, acetone) . For example, 2-methyl-5-nitrophenylboronic acid pinacol ester shows moderate solubility in chloroform (~15 mg/mL) . Aminomethyl Derivatives: Ethylaminomethyl and butylaminomethyl substituents improve solubility in ethers and ketones compared to unsubstituted phenylboronic esters . Deprotection Effects: Conversion to boronic acids (e.g., via oxidative deprotection) increases aqueous solubility but reduces stability .
- Reactivity with H₂O₂: Nitro-substituted pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester) react with H₂O₂ to release nitrophenol, a process monitored by UV-vis spectroscopy . The ethylaminomethyl substituent in the target compound may slow this reaction due to steric hindrance.
Biological Activity
2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester (CAS: 2377610-58-5) is a boronic acid derivative with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by an ethylaminomethyl group and a nitro substituent on the phenyl ring, which influences its chemical reactivity and biological activity. The molecular weight of this compound is approximately 306.17 g/mol, and it has been recognized for its applications in organic synthesis and as a potential therapeutic agent.
The compound's structure allows it to participate in various chemical reactions, particularly those involving the boronic acid moiety. Its ability to form complexes with diols and other biomolecules is crucial for its biological activity. The following table summarizes the chemical properties of 2-ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester:
| Property | Value |
|---|---|
| Molecular Formula | C15H23BN2O4 |
| Molecular Weight | 306.17 g/mol |
| CAS Number | 2377610-58-5 |
| Solubility | Soluble in organic solvents |
| Stability | Stable under inert conditions |
The biological activity of 2-ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester primarily stems from its interaction with biological targets such as enzymes and receptors. Research indicates that boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with the active site of serine proteases and other enzymes.
Case Studies
- Anticancer Activity : A study explored the compound's potential as an anticancer agent by evaluating its cytotoxic effects on various cancer cell lines. The results indicated that it exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting its potential as a lead compound for further development in cancer therapy .
- Nicotinic Acetylcholine Receptor Modulation : Another investigation focused on the compound's ability to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological disorders. The study found that it could enhance receptor activity, providing insights into its potential therapeutic applications in treating conditions like Alzheimer's disease .
- Diabetes Management : Research has also highlighted the role of boronic acids in glucose sensing and insulin modulation. The compound was tested for its ability to interact with glucose and influence insulin secretion from pancreatic beta cells, indicating its potential utility in diabetes management .
Comparative Analysis
The following table compares 2-ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester | Ethylaminomethyl group; nitro substituent | Anticancer; nAChR modulation; glucose sensing |
| 2-Methyl-5-nitrophenylboronic acid, pinacol ester | Methyl group instead of ethyl; similar reactivity | Limited studies on biological activity |
| 4-Amino-3-nitrophenylboronic acid, pinacol ester | Amino group enhances solubility; different reactivity | Potential applications in drug design |
Future Directions
Further research is required to fully elucidate the pharmacological profile and therapeutic potential of 2-ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester. Investigations should focus on:
- In vivo studies to assess efficacy and safety.
- Development of derivatives to enhance selectivity and potency.
- Exploration of its role in combination therapies for enhanced treatment outcomes.
Q & A
Basic: What synthetic strategies are commonly employed for preparing 2-ethylaminomethyl-5-nitrophenylboronic acid pinacol ester?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, α-amino acid thiol esters can react with aryl boronic acids in the presence of Pd(2)(dba)₃ and Cu(I) thiophene-2-carboxylate to form peptidyl ketones, demonstrating the versatility of boronic esters in coupling reactions . Key steps include:
- Catalytic system optimization : Use of triethylphosphite as a ligand to stabilize Pd catalysts.
- Purification : Column chromatography or recrystallization to isolate the boronic ester.
- Yield optimization : Stoichiometric control of Cu(I) to minimize side reactions.
Advanced: How can contradictory data on catalytic efficiency in cross-coupling reactions involving this compound be resolved?
Discrepancies in catalytic efficiency often arise from variations in reaction conditions. To address this:
- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy to compare rates under different Pd/Cu ratios .
- Electron-withdrawing effects : The nitro group may deactivate the boronic ester, requiring higher catalyst loadings. Computational modeling (DFT) can quantify electronic effects on reactivity .
- Side reaction analysis : Use LC-MS to identify byproducts (e.g., deboronation) that reduce yield .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm boronic ester formation and assess regioisomeric purity .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect trace impurities.
- X-ray crystallography : For unambiguous structural confirmation, though challenges arise due to the compound’s hygroscopicity .
Advanced: How does the nitro group influence the compound’s stability and reactivity in aqueous media?
The nitro group enhances electrophilicity but reduces hydrolytic stability:
- pH-dependent stability : Under acidic conditions, the boronic ester hydrolyzes to the boronic acid. Monitor via ¹¹B NMR in buffered solutions (pH 5–9) .
- Reactivity with H₂O₂ : The nitro-substituted boronic ester reacts with H₂O₂ to form 4-nitrophenol, a reaction leveraged in peroxide sensing. UV-Vis kinetics (λ = 400 nm) quantify this transformation .
Basic: What are the primary research applications of this compound in medicinal chemistry?
- Protease inhibitor design : The boronic ester acts as a transition-state analog in serine protease inhibition (e.g., thrombin).
- Targeted drug delivery : Conjugation to peptide vectors via Suzuki-Miyaura coupling for site-specific release .
Advanced: What challenges arise in using this compound for polymer synthesis, and how can they be mitigated?
- Thermal instability : Decomposition above 150°C limits melt polymerization. Use low-temperature solution polymerization with azobisisobutyronitrile (AIBN) initiators.
- Steric hindrance : The ethylaminomethyl group reduces monomer reactivity. Adjust stoichiometry (e.g., 1.5:1 boronic ester:diiodo comonomer) to ensure complete coupling .
Basic: What safety protocols are essential when handling this compound?
- Storage : Seal under inert gas (N₂/Ar) at room temperature to prevent hydrolysis .
- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H335 hazard) .
Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?
- Docking studies : Predict binding affinity of nitro-substituted boronic esters with biological targets (e.g., kinases) using AutoDock Vina.
- Reaction pathway modeling : Gaussian software to simulate transition states and identify energy barriers in cross-couplings .
Basic: What purification methods are effective for isolating this compound after synthesis?
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate boronic esters from unreacted amines.
- Recrystallization : Ethanol/water mixtures (70:30) yield crystals with >97% purity .
Advanced: How can spectroscopic data resolve ambiguities in regioselectivity during functionalization?
- NOESY NMR : Correlate spatial proximity of ethylaminomethyl and nitro groups to confirm substitution patterns.
- IR spectroscopy : B-O stretching (~1350 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) validate functional group integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
